1S/C6H15N3O2S/c1-8(2)12(10,11)9-5-3-7-4-6-9/h7H,3-6H2,1-2H3
. This code provides a specific representation of the molecule’s structure.
N,N-dimethylpiperazine-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides, characterized by the presence of a sulfonyl group attached to a piperazine ring. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
N,N-dimethylpiperazine-1-sulfonamide is classified as an organic sulfonamide, specifically a piperazine derivative. Its structure features a piperazine ring substituted with two methyl groups and a sulfonamide functional group, making it relevant in pharmacology and organic synthesis.
The synthesis of N,N-dimethylpiperazine-1-sulfonamide typically involves nucleophilic substitution reactions. One common method includes the reaction of piperazine with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to facilitate the formation of the sulfonamide bond.
Technical Details:
The molecular formula of N,N-dimethylpiperazine-1-sulfonamide is C₈H₁₈N₂O₂S. The structure features:
N,N-dimethylpiperazine-1-sulfonamide participates in various chemical reactions, primarily due to its nucleophilic nature. It can act as a nucleophile in electrophilic substitution reactions and is involved in coupling reactions with electrophiles.
Technical Details:
The mechanism of action for N,N-dimethylpiperazine-1-sulfonamide primarily revolves around its ability to interact with biological targets through hydrogen bonding and electrostatic interactions due to its polar functional groups.
Studies suggest that compounds containing sulfonamide moieties exhibit inhibitory effects on various enzymes, which may be attributed to their structural similarity to substrate molecules or transition states .
Relevant Data:
The melting point and boiling point data vary based on purity but generally fall within expected ranges for similar compounds.
N,N-dimethylpiperazine-1-sulfonamide has several applications in scientific research:
The discovery of Prontosil in 1932 marked the advent of the sulfonamide era in antimicrobial chemotherapy, revolutionizing the treatment of bacterial infections. Gerhard Domagk's Nobel Prize-winning work demonstrated that this red azo dye metabolite, sulfanilamide, possessed potent antibacterial properties through competitive inhibition of bacterial folate synthesis [1] [3]. This breakthrough ignited extensive structural exploration of the sulfonamide pharmacophore (R-SO₂NH₂), leading to first-generation agents like sulfapyridine and sulfathiazole in the late 1930s [6].
The 1940s witnessed strategic molecular refinements that addressed critical limitations of early sulfonamides. Sulfadiazine (1942) emerged as a pivotal pyrimidine-derived sulfonamide with enhanced water solubility, significantly reducing the risk of crystalline nephropathy while maintaining antimicrobial efficacy [6]. This period also saw the advent of specialized sulfonamides like succinylsulfathiazole (1942) for gastrointestinal infections and sulfacetamide (1941) for ocular applications, demonstrating the scaffold's adaptability to diverse therapeutic needs [1].
Table 1: Evolution of Sulfonamide Therapeutics
Era | Representative Agents | Key Advancements |
---|---|---|
1930s | Prontosil, Sulfapyridine | First synthetic antibiotics; Proof-of-concept for antibacterial sulfonamides |
1940s | Sulfadiazine, Sulfacetamide | Enhanced solubility profiles; Expanded therapeutic applications |
1950s-Present | Sulfasalazine, Dorzolamide | Non-antibacterial applications (anti-inflammatory, CA inhibition) |
Contemporary | Piperazine-sulfonamide hybrids | Targeted therapies (kinase inhibition, epigenetic modulation) |
The latter half of the 20th century revealed sulfonamides' potential beyond antimicrobial therapy. Structural modifications yielded compounds with diverse pharmacological activities, including:
Piperazine-sulfonamide hybrids represent a strategic fusion of two pharmacologically significant motifs, leveraging complementary physicochemical and target engagement properties. The piperazine heterocycle contributes:1) Enhanced water solubility through its protonatable nitrogen atoms (pKa ~9.5 for tertiary piperazines)2) Conformational flexibility enabling optimal target interactions3) Favorable pharmacokinetic profiles through improved tissue penetration and oral bioavailability [4] [8]
Contemporary drug design exploits these hybrids for multitarget therapies and precision targeting. The 2021-2024 period witnessed FDA approval of several piperazine-sulfonamide conjugates addressing viral infections, cancer, and inflammatory disorders [3]. Notable examples include:
Table 2: Therapeutic Applications of Piperazine-Sulfonamide Hybrids
Therapeutic Area | Molecular Targets | Structural Features |
---|---|---|
Oncology | Kinases (VEGFR, PDGFR), Carbonic anhydrase IX/XII | Sulfonamide zinc-binding group; Piperazine linker for solubility |
Virology | HIV protease, HCV NS5A | Piperazine core for conformational constraint; Sulfonamide as hydrogen bond acceptor |
CNS Disorders | 5-HT receptors, Dopamine receptors | N,N-dimethylpiperazine for blood-brain barrier penetration |
Inflammation | JAK/STAT pathway, COX-2 | Sulfonamide as bioisostere for carboxylic acid; Piperazine for metabolic stability |
Structural analyses reveal that piperazine-sulfonamide conjugation enables three-dimensional exploration of pharmacophore space critical for target selectivity. In carbonic anhydrase inhibitors, the sulfonamide group coordinates the catalytic zinc ion while the piperazine moiety extends toward hydrophobic residues in the selectivity pocket [10]. For kinase inhibitors, the sulfonamide often serves as a hinge-binding element with the piperazine facilitating interactions with allosteric sites [4].
N,N-dimethylpiperazine-1-sulfonamide (CAS 98961-97-8) represents a structurally optimized piperazine-sulfonamide hybrid with distinctive properties:
The scaffold's significance stems from its balanced physicochemical profile:1) Water solubility: Enhanced by the tertiary amine nitrogens of dimethylpiperazine2) Lipid permeability: Moderate log P value (~0.5-1.5) enabling membrane penetration3) Stereoelectronic versatility: The sulfonamide group acts as hydrogen bond donor/acceptor while dimethylpiperazine provides steric bulk and basicity [4] [9]
Table 3: Key Physicochemical Properties of N,N-dimethylpiperazine-1-sulfonamide
Property | Value/Characteristic | Research Significance |
---|---|---|
Molecular Weight | 193.27 g/mol | Favorable for lead-like properties |
Hydrogen Bond Acceptors | 5 (2xO, 3xN) | Enhanced target interactions |
Hydrogen Bond Donors | 1 (sulfonamide NH) | Solubility and binding capacity |
Rotatable Bonds | 2 | Conformational flexibility |
Polar Surface Area | ~50 Ų | Balanced membrane permeability |
Solubility | >50 mg/mL (predicted) | Suitable for in vitro assays |
Synthetic accessibility enhances this scaffold's utility. The Curtius rearrangement has emerged as a key method for constructing derivatives, particularly through:1) Acyl azide formation: Treatment of carboxylic acid precursors with diphenylphosphoryl azide (DPPA)2) Isocyanate rearrangement: Thermal conversion to isocyanate intermediates3) Nucleophilic capture: Reaction with dimethylpiperazine to form sulfonamide bonds [7]
Recent applications demonstrate the scaffold's versatility:
The scaffold's metabolic stability and ease of derivatization position it as a valuable template for emerging therapeutic areas, particularly in targeted protein degradation and bifunctional drug conjugates where its balanced properties enable linker functionality without compromising pharmacokinetics [3] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: